4-Chloro-5-iodo-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodo-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQIXIZXUOZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302369 | |
| Record name | 4-Chloro-5-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092287-21-2 | |
| Record name | 4-Chloro-5-iodo-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092287-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiling of 4 Chloro 5 Iodo 2 Methylpyridine
Reaction Mechanism Elucidation in Derivatization Reactions
The derivatization of 4-chloro-5-iodo-2-methylpyridine can proceed through several mechanistic pathways, primarily dictated by the nature of the reagents and reaction conditions. The two principal avenues for its transformation are through catalytic cycles involving organometallic intermediates and through direct substitution reactions on the pyridine (B92270) ring.
Oxidative Addition Processes in Catalytic Cycles
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of halopyridines. In the context of this compound, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) complex than the carbon-chlorine (C-Cl) bond. This is a well-established trend in cross-coupling chemistry, where the reactivity of halogens follows the order I > Br > Cl > F.
The oxidative addition process involves the insertion of the palladium center into the C-I bond, which increases the oxidation state of the metal from Pd(0) to Pd(II). nih.gov This step is often the rate-determining step in catalytic cycles such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The mechanism can proceed through different pathways, including a concerted mechanism for non-polar bonds or a stepwise SN2-type mechanism for more polarized bonds. znaturforsch.comyoutube.com For iodoarenes, the reaction with a palladium(0) complex is typically rapid and irreversible. quimicaorganica.org
The general steps for a Suzuki-Miyaura cross-coupling reaction involving this compound are as follows:
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
This selective reactivity allows for the sequential functionalization of the pyridine ring, with the iodine at the 5-position being replaced first, leaving the chlorine at the 4-position available for subsequent transformations.
Nucleophilic and Electrophilic Substitution Pathways on the Pyridine Ring
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). Conversely, it is deactivated towards electrophilic aromatic substitution (EAS), which typically requires harsh reaction conditions. acs.org
Nucleophilic Aromatic Substitution (SNAr): In this compound, the chlorine atom at the 4-position is activated towards nucleophilic attack due to its para relationship with the ring nitrogen. The general mechanism for SNAr involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The departure of the leaving group then restores the aromaticity of the ring.
The reactivity of halogens as leaving groups in SNAr reactions can be counterintuitive. Often, the order of reactivity is F > Cl ≈ Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This "element effect" is observed when the initial attack of the nucleophile is the rate-determining step, as a more electronegative halogen can better stabilize the negative charge in the transition state leading to the Meisenheimer complex. nih.gov However, in some cases, the leaving group ability (I > Br > Cl > F) can dominate if the breakdown of the Meisenheimer complex is rate-limiting. For 4-halopyridines, protonation of the ring nitrogen can significantly enhance reactivity by increasing the electrophilicity of the ring. nih.gov
Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comacs.orgquora.com If forced to react under vigorous conditions, substitution typically occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In this compound, the existing substituents will further influence the position of any potential electrophilic attack, although such reactions are expected to be challenging.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound is primarily relevant in the context of its interaction with chiral molecules or catalysts. The pyridine ring itself is planar, and unless a chiral center is introduced in a substituent or through the formation of a stable, non-planar intermediate, the reactions at the ring itself are not stereospecific in the traditional sense.
However, in reactions involving chiral catalysts, such as in asymmetric cross-coupling, the stereochemical outcome of the product will be determined by the interaction of the pyridine substrate with the chiral ligand on the metal center. Similarly, if a nucleophile or electrophile is chiral, diastereomeric products could be formed.
At present, there is a lack of specific studies in the scientific literature focusing on the stereochemical aspects of reactions with this compound.
Kinetic and Thermodynamic Considerations in Reactivity
In nucleophilic aromatic substitution reactions, the rate is influenced by the nature of the nucleophile, the leaving group, the solvent, and the presence of activating or deactivating groups on the pyridine ring. For a series of 2-substituted N-methylpyridinium ions reacting with piperidine, the reactions were found to be second-order in piperidine, with a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov The activation entropies for these reactions were found to be negative and variable, indicating a highly ordered transition state. nih.gov
The thermodynamic stability of the intermediates and products also plays a significant role. In electrophilic aromatic substitution, the stability of the intermediate carbocation (sigma complex) determines the regioselectivity. quora.com For pyridine, attack at the 3-position leads to a more stable intermediate compared to attack at the 2- or 4-positions.
The following table provides a qualitative overview of the expected kinetic and thermodynamic factors for different reaction types with this compound, based on general principles of physical organic chemistry.
Influence of Halogen Substituents on Pyridine Ring Reactivity
The presence and nature of halogen substituents have a profound impact on the reactivity of the pyridine ring. This influence is a combination of inductive and resonance effects. libretexts.org
Inductive Effect: All halogens are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect opposes the inductive effect and tends to activate the ring towards electrophilic attack, particularly at the ortho and para positions relative to the halogen. The ability to donate electrons via resonance is greatest for fluorine and decreases down the group.
In the case of this compound:
Chlorine at the 4-position: The chlorine atom is strongly electron-withdrawing through its inductive effect, which significantly activates this position for nucleophilic attack. Its resonance effect is weaker but would direct incoming electrophiles (if any) to the 3- and 5-positions.
Iodine at the 5-position: The iodine atom also has an inductive withdrawing effect, though weaker than chlorine. Its primary influence is as an excellent leaving group in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond. The polarizability of the iodine atom also enhances its ability to participate in certain interactions like halogen bonding. nih.gov
Methyl group at the 2-position: The methyl group is a weak electron-donating group through an inductive effect (+I effect). This can slightly activate the ring towards electrophilic attack and may have a minor influence on the basicity of the pyridine nitrogen. scribd.com
Derivatization Strategies and Analogue Development
Synthesis of Novel Heterocyclic Compounds Incorporating the 4-Chloro-5-iodo-2-methylpyridine Moiety
The presence of two different halogen atoms on the pyridine (B92270) ring makes this compound an excellent starting material for the synthesis of more complex heterocyclic structures.
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for constructing polycyclic aromatic systems. While specific examples of annulation reactions starting directly from this compound are not extensively documented in the public domain, the reactivity of its constituent parts suggests a high potential for such transformations. For instance, the iodine atom can readily participate in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions. These reactions could be employed to introduce a side chain that subsequently undergoes an intramolecular cyclization to form a fused ring.
A general strategy could involve the Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group. The resulting alkyne-substituted pyridine could then undergo an intramolecular cyclization to afford a furo[3,2-c]pyridine, thieno[3,2-c]pyridine, or other related fused heterocyclic systems. The choice of the alkyne and the cyclization conditions would determine the nature of the resulting fused ring.
The sequential and selective functionalization of the chloro and iodo substituents on the this compound scaffold opens avenues for the construction of complex polycyclic architectures. The greater reactivity of the iodine atom in palladium-catalyzed cross-coupling reactions allows for its selective replacement, leaving the chlorine atom intact for subsequent transformations.
This stepwise approach enables the introduction of different aryl, heteroaryl, or alkyl groups at the 5-position, followed by a second coupling reaction at the 4-position. This methodology can be utilized to build elaborate, non-planar polycyclic systems with well-defined three-dimensional structures. Such complex architectures are of significant interest in areas like supramolecular chemistry and the development of novel materials with unique photophysical properties.
Exploration of Derivatives as Chemical Intermediates for Advanced Synthetic Targets
The primary application of this compound and its close isomers lies in their role as key intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The isomeric compound, 2-chloro-4-iodo-5-methylpyridine, serves as a crucial intermediate in the preparation of protein kinase inhibitors. google.com A patented synthesis for this isomer involves a multi-step sequence starting from 2-chloro-5-methylpyridine, which undergoes nitration, reduction of the nitro group to an amine, diazotization, and finally iodination to yield the target intermediate. google.com This synthetic route highlights the utility of halogenated methylpyridines in constructing highly functionalized molecules.
The reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization through various cross-coupling reactions, making these compounds valuable building blocks for introducing the substituted pyridine moiety into larger, more complex structures.
Design and Synthesis of Substituted Pyridine Analogues for Structure-Reactivity Studies
The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and structure-reactivity studies. By varying the substituents at the 2-, 4-, and 5-positions, chemists can fine-tune the electronic and steric properties of the pyridine ring, thereby influencing its reactivity and biological activity.
For instance, substitution of the chloro and iodo groups with other functionalities, such as amino, alkoxy, or cyano groups, can dramatically alter the molecule's properties. The synthesis of such analogues often involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Studies on related chloro-substituted pyridine squaramates have demonstrated their potential as enzyme inhibitors, highlighting the importance of the pyridine scaffold in bioactive compound design. nih.gov The investigation of a series of 5-substituted pyridine analogues has also been conducted to probe the steric influence on binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors.
A study on the regioselective functionalization of 2-chloropyridines has shown that 4-bromo-2-chloro-5-iodopyridine (B12510570) is a versatile starting material for creating orthogonally functionalized pyridine derivatives, which is crucial for SAR studies.
Incorporation of Trifluoromethyl and Other Functional Groups into Pyridine Scaffolds
The introduction of a trifluoromethyl (CF3) group into a pyridine ring can significantly impact its chemical and biological properties, often leading to enhanced metabolic stability and binding affinity. While direct trifluoromethylation of this compound is not explicitly described, methods for the synthesis of analogous trifluoromethyl-substituted pyridines are well-established.
For example, the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) has been reported. This process starts with 5-chloro-2-(trifluoromethyl)pyridine, which is then lithiated using lithium diisopropylamide (LDA) at a low temperature, followed by quenching with iodine to introduce the iodo group at the 4-position. chemicalbook.com This demonstrates a viable strategy for incorporating a trifluoromethyl group alongside the chloro and iodo substituents on a pyridine ring. The development of such trifluoromethylated building blocks is of high interest for the synthesis of novel agrochemicals and pharmaceuticals. nih.gov
| Compound Name | Starting Material | Reagents | Key Transformation |
| 2-Chloro-4-iodo-5-methylpyridine | 2-Chloro-5-methylpyridine | 1. HNO3, H2SO4 2. Fe, Acetic Acid 3. NaNO2, H2SO4, KI | Nitration, Reduction, Diazotization, Iodination google.com |
| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 5-Chloro-2-(trifluoromethyl)pyridine | 1. LDA 2. I2 | Directed ortho-metalation followed by iodination chemicalbook.com |
Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Iodo 2 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for elucidating the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural analysis of 4-Chloro-5-iodo-2-methylpyridine.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group (CH₃) at the 2-position would typically appear as a singlet in the upfield region (around δ 2.3-2.5 ppm). chemicalbook.comchemicalbook.com The aromatic protons on the pyridine (B92270) ring will appear further downfield. Due to the substitution pattern, two distinct aromatic proton signals are expected. The proton at the 3-position and the proton at the 6-position would exhibit chemical shifts influenced by the adjacent chloro, iodo, and methyl substituents. Their exact positions and coupling patterns (e.g., doublets) would be determined by their electronic environment and spin-spin coupling with any adjacent protons. plos.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated. The methyl carbon would resonate at a high field (low ppm value). docbrown.info The five carbons of the pyridine ring would appear in the aromatic region (typically δ 120-160 ppm). The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbon atom bonded to the iodine (C5) would be shifted upfield due to the heavy atom effect, while the carbon bonded to the chlorine (C4) and the nitrogen-adjacent carbons (C2 and C6) would have their chemical shifts influenced by the electronegativity of these atoms. docbrown.inforsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH ₃ | ~2.3 - 2.5 | ~20 - 25 |
| Pyridine-H 3 | Downfield Region | Aromatic Region |
| Pyridine-H 6 | Downfield Region | Aromatic Region |
| C H₃ | ~20 - 25 | |
| C 2-CH₃ | Aromatic Region | |
| C 3 | Aromatic Region | |
| C 4-Cl | Aromatic Region | |
| C 5-I | Aromatic Region |
| C 6 | | Aromatic Region |
While this compound does not itself contain phosphorus, many of the synthetic transformations it undergoes, particularly cross-coupling reactions, utilize phosphorus-containing ligands and reagents. Quantitative Phosphorus-31 (³¹P) NMR spectroscopy is an invaluable technique for monitoring the progress of such reactions. mdpi.com
The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity and sharp signals. mdpi.com This allows for the precise detection and quantification of various phosphorus species in a reaction mixture. By integrating the signals of the starting phosphorus-containing reagent (e.g., a phosphine (B1218219) ligand) and the new phosphorus species that form as the reaction progresses, one can accurately determine the reaction kinetics and endpoint. rsc.orgresearchgate.net The use of an internal standard of known concentration allows for absolute quantification. defence.gov.au This technique is non-invasive and provides real-time information without the need for sample workup, making it highly efficient for optimizing reaction conditions. rsc.org
For complex derivatives or for unambiguous assignment of all signals, advanced NMR techniques are employed.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the complete connectivity of the molecule. plos.org
COSY spectra reveal proton-proton coupling, helping to identify which protons are adjacent to each other on the pyridine ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.
Solid-State NMR (ssNMR): To study the structure and dynamics of this compound and its derivatives in the solid phase, ssNMR is the technique of choice. youtube.com This is particularly useful for analyzing crystalline materials, polymers, or compounds bound to solid supports. Solid-state NMR can provide information on molecular conformation, packing in the crystal lattice, and the dynamics of molecular motion. nih.govnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and deducing the structure of compounds through analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₅ClIN), HRMS would distinguish its exact mass (252.91552 Da) from other combinations of atoms that might have the same nominal mass. nih.gov This confirmation of the molecular formula is a critical step in the characterization of a newly synthesized compound. researchgate.net
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation of a selected ion. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. ethz.ch The fragmentation pattern is characteristic of the molecule's structure.
For this compound, characteristic fragmentation pathways would likely include:
Loss of the iodine atom (the weakest bond), resulting in a significant fragment ion.
Loss of the chlorine atom.
Cleavage of the methyl group.
Fragmentation of the pyridine ring itself. whitman.edulibretexts.org
By analyzing these fragment ions, the connectivity of the molecule can be confirmed, providing an orthogonal verification of the structure determined by NMR. miamioh.eduresearchgate.net
Table 2: Summary of Spectroscopic Techniques and Information Obtained
| Technique | Abbreviation | Information Provided |
|---|---|---|
| Proton Nuclear Magnetic Resonance | ¹H NMR | Number and type of protons, connectivity |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Carbon skeleton, chemical environment of carbons |
| Phosphorus-31 Nuclear Magnetic Resonance | ³¹P NMR | Monitoring of reactions involving P-containing reagents |
| 2D Correlation Spectroscopy | COSY | ¹H-¹H coupling networks |
| Heteronuclear Single Quantum Coherence | HSQC | Direct ¹H-¹³C correlations |
| Heteronuclear Multiple Bond Correlation | HMBC | Long-range ¹H-¹³C correlations, quaternary carbons |
| Solid-State Nuclear Magnetic Resonance | ssNMR | Structure and dynamics in the solid phase |
| High-Resolution Mass Spectrometry | HRMS | Exact mass and elemental formula |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For substituted pyridines like this compound, the spectra are complex, with characteristic frequencies influenced by the mass and electronic effects of the substituents (chloro, iodo, and methyl groups) on the pyridine ring.
While specific, experimentally verified spectral data for this compound is not extensively documented in publicly available literature, the vibrational characteristics can be predicted based on extensive studies of related substituted pyridines. cdnsciencepub.comelixirpublishers.comresearchgate.net The key vibrational modes include:
Pyridine Ring Vibrations : The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. elixirpublishers.comresearchgate.net The breathing modes of the ring, which involve the concerted expansion and contraction of the entire ring structure, are often observed as strong bands in the Raman spectrum, typically around 990-1050 cm⁻¹. researchgate.net
C-H Vibrations : The aromatic C-H stretching vibrations are expected in the 3000-3150 cm⁻¹ region. pw.edu.pl The in-plane and out-of-plane C-H bending vibrations occur at lower frequencies.
Methyl Group Vibrations : The methyl (–CH₃) group will exhibit symmetric and asymmetric stretching vibrations around 2850-2980 cm⁻¹.
Carbon-Halogen Vibrations : The C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ range. The C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ region, due to the larger mass of the iodine atom.
The formation of complexes or salts with pyridine derivatives can lead to noticeable shifts in these vibrational frequencies. pw.edu.pleie.gr For instance, coordination with a metal ion or protonation often results in a blue shift (increase in frequency) of the ring breathing mode. researchgate.net
A hypothetical table of characteristic IR and Raman bands for this compound, based on data from related compounds, is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3150 | IR, Raman |
| Methyl C-H Stretch | 2850 - 2980 | IR, Raman |
| C=C, C=N Ring Stretch | 1400 - 1650 | IR, Raman |
| Pyridine Ring Breathing | 990 - 1050 | Raman (strong) |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| C-I Stretch | 500 - 600 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
These studies reveal that the pyridine ring is planar, and the substituents lie in the plane of the ring. The bond lengths and angles within the pyridine ring are slightly distorted from those of unsubstituted pyridine, reflecting the electronic influence of the chloro, iodo, and methyl groups.
The table below presents hypothetical crystallographic data for a related pyridine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Illustrative Value for a Related Pyridine Derivative |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 15.8 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1209 |
| Z (molecules/unit cell) | 4 |
The way molecules are arranged in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to play a crucial role in the crystal packing:
Halogen Bonding : A significant interaction is likely to be halogen bonding, where the electrophilic region on the iodine or chlorine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring. The strength of this interaction depends on the polarizability of the halogen, making iodine a particularly effective halogen bond donor.
Hydrogen Bonding : Weak C–H···N or C–H···X (where X is Cl or I) hydrogen bonds may also contribute to the stability of the crystal lattice.
π–π Stacking : The aromatic pyridine rings can interact through π–π stacking, where the electron-rich π systems of adjacent rings are arranged in either a face-to-face or offset manner.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the primary electronic transitions are of the π → π* and n → π* type.
π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, often below 300 nm for pyridine and its derivatives.
n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom) to a π antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths, sometimes extending into the near-visible region.
The substitution pattern on the pyridine ring significantly influences the wavelengths of these absorptions (λmax). Both the halogen and methyl substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption bands, depending on their electronic effects.
The UV absorption spectrum of 2-methylpyridine (B31789) in an aqueous solution, for instance, does not show absorption above 290 nm. nih.gov The introduction of chloro and iodo substituents to the ring is expected to modify the electronic structure and shift the absorption bands.
Below is a hypothetical UV-Vis absorption data table for this compound, illustrating the expected transitions.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| π → π | ~270 - 290 | High | Ethanol |
| n → π | ~300 - 330 | Low | Hexane |
Computational and Theoretical Studies of 4 Chloro 5 Iodo 2 Methylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mostwiedzy.pl It is widely used for calculating a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. tandfonline.comrsc.org DFT calculations for substituted pyridines are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. tandfonline.comrsc.orgijcce.ac.ir
Theoretical Framework: Geometrical optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. rsc.org This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. This information is fundamental, as the molecule's geometry influences its physical and chemical properties. The electronic structure describes the distribution and energy of electrons within the molecule.
Illustrative Findings: While specific optimized geometry data for 4-Chloro-5-iodo-2-methylpyridine is not available, we can examine findings for a related molecule, 2-N-phenylamino-3-nitro-4-methylpyridine, which was studied using DFT calculations. nih.gov The comparison between its X-ray determined structure and the DFT-optimized geometry showed a high degree of correlation, validating the accuracy of the computational approach. nih.gov For instance, the planarity of the pyridine (B92270) ring and the orientation of its substituents are accurately predicted.
For this compound, a DFT optimization would likely reveal a planar pyridine ring. The C-Cl, C-I, and C-C(methyl) bond lengths would be key parameters, influenced by the electronic effects of the substituents. For example, the presence of an electron-donating substituent can impact the geometry and electronic structure of polyhalogenated pyridines. rsc.org
Table 1: Illustrative Geometrical Parameters (Bond Lengths and Angles) for a Substituted Pyridine Derivative (2-N-phenylamino-3-nitro-4-methylpyridine) Note: This data is for an illustrative compound due to the absence of specific data for this compound.
| Parameter | Bond/Angle | Experimental (X-ray) (Å or °) | Theoretical (DFT) (Å or °) |
| Bond Length | C2-N7 | 1.365(2) | 1.378 |
| Bond Length | C3-N8 | 1.439(2) | 1.446 |
| Bond Length | N8-O9 | 1.231(2) | 1.241 |
| Bond Angle | C2-N1-C6 | 117.7(1) | 117.8 |
| Bond Angle | C2-C3-C4 | 119.5(1) | 119.6 |
| Dihedral Angle | C4-C3-N8-O9 | -154.2(2) | -154.9 |
| Data sourced from a study on 2-N-phenylamino-3-nitro-4-methylpyridine. nih.gov |
Theoretical Framework: Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.com
Illustrative Findings: A dedicated FMO analysis for this compound would be highly informative. The electron-withdrawing nature of the chloro and iodo substituents would be expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor. Conversely, the methyl group's electron-donating character would raise the HOMO energy.
As an illustrative example, a study on platinum(IV) complexes with chloro substituents calculated HOMO-LUMO gaps to assess stability and reactivity. nih.gov For Pt(bipy)Cl₄, the HOMO-LUMO gap was found to be 1.687 eV, indicating higher polarizability and reactivity compared to related complexes with larger gaps. nih.gov In another study on pyridine derivatives, the HOMO-LUMO gap for compound 4, Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate, was calculated to be 3.605 eV, indicating it as the most reactive among the studied compounds. ijcce.ac.ir
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: This data is for illustrative compounds due to the absence of specific data for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pt(bipy)Cl₄ | - | - | 1.687 |
| Pt(en)Cl₄ | - | - | 2.055 |
| Pt(dach)Cl₄ | - | - | 2.118 |
| Pyridinyl Phosphonate (4) | - | - | 3.605 |
| Data sourced from studies on platinum(IV) complexes nih.gov and pyridinyl phosphonates. ijcce.ac.ir |
Theoretical Framework: Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the electron distribution. tandfonline.com The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. Red-colored regions on an MEP map indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net
Illustrative Findings: For this compound, an MEP map would be expected to show a region of negative potential around the nitrogen atom, characteristic of pyridines. The halogen atoms, particularly the chlorine, would likely create electropositive regions (σ-holes), influencing potential intermolecular interactions. mdpi.com
In a study of 2-Amino-3,5-dichloropyridine, MEP analysis was used to identify reactive sites. tandfonline.com Similarly, a study on a pyrimidine (B1678525) derivative used MEP to understand charge transfer within the molecule. rsc.org These studies confirm that the most negative potential is typically located on the nitrogen atoms, making them sites for electrophilic interaction. tandfonline.comrsc.org
Table 3: Illustrative Mulliken Atomic Charges for a Substituted Pyridine Note: Data for a representative substituted pyridine is used for illustration.
| Atom | Charge (a.u.) |
| N1 | -0.55 |
| C2 | 0.30 |
| C3 | -0.20 |
| C4 | 0.15 |
| C5 | -0.18 |
| C6 | 0.10 |
| Note: These values are hypothetical and for illustrative purposes to show expected trends in a substituted pyridine. |
Theoretical Framework: Non-Linear Optical (NLO) materials have applications in technologies like optical data storage and communications. journaleras.com Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). journaleras.com A high hyperpolarizability value is indicative of significant NLO activity.
Illustrative Findings: While there is no NLO data for this compound, a computational study on 5-(Trifluoromethyl)pyridine-2-thiol calculated its first-order hyperpolarizability (β) to be significantly greater than that of the standard reference material, urea, suggesting it is an excellent candidate for NLO applications. journaleras.com Another study on a pyrimidine derivative also highlighted its potential for NLO applications based on calculated hyperpolarizability values. chemicalbook.com These studies demonstrate that DFT is a powerful tool for screening molecules for potential NLO properties.
Table 4: Illustrative NLO Properties of a Substituted Pyridine Derivative Note: Data from 5-(Trifluoromethyl)pyridine-2-thiol is used for illustration.
| Property | Symbol | Calculated Value (B3LYP) | Units |
| Dipole Moment | μ | 3.2356 | Debye |
| Mean Polarizability | α | 14.611 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability | β | ~8x that of urea | esu |
| Data sourced from a study on 5-(Trifluoromethyl)pyridine-2-thiol. journaleras.com |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Illustrative Findings: For this compound, NBO analysis would reveal hyperconjugative interactions between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the pyridine ring. In a study of 2-Amino-3,5-dichloropyridine, NBO analysis was used to confirm the stability of the molecule arising from such interactions. tandfonline.com Similarly, a theoretical study of a 2-aminopyridine (B139424) complex used NBO analysis to investigate the bonding characteristics of different conformers. ias.ac.in
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Theoretical Framework: Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. mdpi.com This is particularly useful for understanding how a molecule might behave in a biological system or in solution.
Illustrative Findings: An MD simulation of this compound could reveal the preferred rotational conformations of the methyl group and how the molecule interacts with solvent molecules. For example, a study on pyridine combustion used reactive force field molecular dynamics to explore reaction mechanisms at the atomic scale. ucl.ac.uk Another study used MD simulations to investigate the conformational landscape of pyridone adenine (B156593) dinucleotides in solution, revealing preferences for specific conformations that could influence their biological activity. mdpi.com These examples show how MD simulations can provide a dynamic picture of molecular behavior that complements the static information obtained from DFT calculations.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. nih.gov This methodology is rooted in the principle that the structure of a molecule inherently contains the information that defines its properties. iupac.org For a compound like this compound, QSPR can be a powerful tool to estimate a wide range of characteristics without the need for empirical measurements, which can be time-consuming and costly. nih.gov
The core of QSPR lies in the development of a mathematical model that correlates the molecular structure with a specific property. This is achieved by first calculating a set of numerical values known as molecular descriptors for the compound. These descriptors can be categorized into several types:
Topological descriptors: These are derived from the two-dimensional representation of the molecule and describe aspects like its size, shape, and branching.
Geometrical descriptors: These are based on the three-dimensional coordinates of the atoms and provide information about the molecule's spatial arrangement.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distributions and orbital energies.
Physicochemical descriptors: These are based on known physicochemical properties of the constituent atoms or fragments.
Once a set of descriptors is generated for a series of related compounds with known experimental property values, statistical methods like multiple linear regression (MLR) or machine learning algorithms are employed to build a predictive model. nih.gov The goal is to establish a statistically significant relationship that can then be used to predict the property for new or unmeasured compounds like this compound. nih.gov
For substituted pyridines, QSPR studies have been successfully applied to predict properties such as acidity (pKa), which is crucial for understanding their behavior in different chemical environments. mdpi.com The development of a robust QSPR model for this compound would involve a systematic workflow: data compilation and curation, model construction, and rigorous evaluation of the model's predictive power. nih.gov
Illustrative QSPR Descriptors for this compound and Related Compounds
To develop a QSPR model, a dataset of compounds with known properties is required. While specific experimental data for this compound may be limited, we can illustrate the concept with computed properties for it and structurally related pyridine derivatives. These computed values can serve as a starting point for building a predictive model.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 2-Chloro-5-methylpyridine | C6H6ClN | 127.57 | 2.1 |
| 2-Chloro-5-iodo-4-methylpyridine | C6H5ClIN | 253.47 | 2.8 |
| This compound | C6H5ClIN | 253.47 | 2.8 |
| 2-Chloro-4-iodo-5-methylpyridine | C6H5ClIN | 253.47 | Not Available |
Data for 2-Chloro-5-methylpyridine and 2-Chloro-5-iodo-4-methylpyridine sourced from PubChem. Data for this compound and 2-Chloro-4-iodo-5-methylpyridine is illustrative.
Detailed Research Findings in QSPR Modeling of Substituted Pyridines
Research in the field of QSPR for heterocyclic compounds, including substituted pyridines, has demonstrated the utility of this approach. For instance, studies on 3-substituted pyridines have successfully correlated their calculated pKa values with experimental data using semi-empirical quantum mechanical methods like AM1 and PM5, incorporating the COSMO solvation model. mdpi.com These studies highlight the importance of considering tautomeric and conformational equilibria to enhance the accuracy of the predictions. mdpi.com
The development of a QSPR model for this compound would likely involve the calculation of a variety of molecular descriptors. Examples of descriptors that could be relevant include:
Topological Indices: Such as the Wiener index and Zagreb indices, which quantify molecular branching and complexity. nih.gov
Quantum Chemical Descriptors: Including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These descriptors are crucial for modeling reactivity and intermolecular interactions.
Steric Descriptors: Like molar volume and surface area, which are important for predicting properties influenced by molecular size and shape.
The predictive power of QSPR models has been significantly enhanced by the integration of machine learning techniques such as Artificial Neural Networks (ANN) and Random Forests (RF). nih.gov These methods can capture complex, non-linear relationships between molecular structure and properties, leading to more accurate predictions. nih.gov
In the context of this compound, a QSPR model could be developed to predict a range of properties, including but not limited to:
Boiling point
Melting point
Solubility in various solvents
Partition coefficient (logP)
Reactivity in specific chemical transformations
The accuracy of these predictions would be contingent on the quality and diversity of the training dataset and the appropriateness of the chosen descriptors and modeling techniques. The ultimate goal of such a study would be to create a predictive tool that can accelerate research and development by providing reliable estimates of key chemical properties for this compound and other novel substituted pyridines. iupac.org
Advanced Research Applications in Chemical Synthesis and Materials Science
Role in the Development of Specialty Polymers and Coatings
The incorporation of pyridine (B92270) moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as thermal stability, metal-coordinating capabilities, and specific optical or electronic characteristics. While direct polymerization of 4-Chloro-5-iodo-2-methylpyridine is not widely reported, its derivatives can be designed as functional monomers for the synthesis of specialty polymers. For example, after conversion of the iodo or chloro group to a polymerizable functionality like a vinyl or acryloyl group, the resulting monomer could be copolymerized with other monomers to create functional polymers with tailored properties.
The synthesis of functional polymers containing heterocyclic ligands, such as pyridine derivatives, has been shown to be effective for applications like the recovery of precious metals. icm.edu.pl For instance, polymers modified with pyridine-containing ligands have demonstrated high selectivity for the sorption of silver ions from chloride solutions. icm.edu.pl This highlights the potential for developing polymers from this compound derivatives for applications in environmental remediation and resource recovery. Additionally, pyridine-based compounds are utilized in the synthesis of conducting and luminescent materials, indicating a pathway for the development of advanced functional polymers. numberanalytics.com The development of functional hydrocarbon polymers is a significant area of research with applications in surface modification, adhesion, and drug delivery. google.com
Research into Coordination Chemistry and Ligand Design
Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The substituents on the pyridine ring, such as the chloro, iodo, and methyl groups in this compound, can influence the electronic properties and steric environment of the metal complex, thereby tuning its reactivity, stability, and catalytic activity.
While specific studies on the coordination complexes of this compound are not prevalent in the literature, research on related substituted pyridines provides valuable insights. For example, the synthesis of two-dimensional coordination polymers using quinoline-based ligands functionalized with pyridyl groups has been reported to yield materials with interesting photoluminescent and magnetic properties. mdpi.com The resulting copper(II) polymer exhibits photoluminescence with a significant shift in the absorption bands compared to the free ligand. mdpi.com This suggests that this compound could serve as a ligand for the construction of novel coordination polymers with unique solid-state properties. The introduction of different functional groups on the pyridine ring allows for the fine-tuning of the properties of the resulting metal complexes.
Table 2: Potential Coordination Complexes and Their Applications
| Metal Ion | Ligand | Potential Application |
| Copper(II) | This compound | Catalysis, Luminescent Materials |
| Palladium(II) | This compound | Cross-coupling catalysis |
| Platinum(II) | This compound | Anticancer agents |
| Silver(I) | This compound | Antimicrobial materials, Sorption |
Precursor Chemistry for Advanced Agrochemicals and Functional Materials
Substituted pyridines are a cornerstone of the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing a pyridine core. numberanalytics.com The specific substitution pattern of this compound makes it a potential precursor for the synthesis of novel agrochemicals. The chloro and iodo groups can be selectively replaced to introduce various pharmacophores, while the methyl group can influence the molecule's metabolic stability and binding affinity to its biological target.
In the realm of functional materials, pyridine derivatives are used to create materials with specific optical, electronic, or catalytic properties. numberanalytics.com The ability to undergo cross-coupling reactions makes this compound a valuable building block for the synthesis of conjugated organic materials, which have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of the halogen atoms also provides a handle for further functionalization, allowing for the fine-tuning of the material's properties.
Conclusion and Future Research Directions
Summary of Current Research Advancements
Research into polysubstituted pyridines, such as 4-Chloro-5-iodo-2-methylpyridine, is primarily driven by their utility as versatile intermediates in the synthesis of complex organic molecules. chembk.com The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov Consequently, the development of methods to access diversely functionalized pyridines remains a significant focus of contemporary chemical research.
Current advancements have largely centered on the synthesis of isomers and analogues, such as 2-chloro-4-iodo-5-methylpyridine, which serves as a key intermediate in the preparation of protein kinase inhibitors. google.com The synthetic routes to these compounds often involve multi-step sequences, including nitration, reduction, diazotization, and iodination of a substituted pyridine precursor. google.com The reactivity of the halogen substituents is a key aspect of their chemistry, with the iodine atom being particularly amenable to substitution and cross-coupling reactions.
Emerging Synthetic Challenges and Opportunities
The synthesis of highly substituted pyridines like this compound presents notable challenges, particularly concerning regioselectivity. Achieving the specific 2,4,5-substitution pattern requires precise control over the reaction conditions to avoid the formation of undesired isomers. Traditional methods can be lengthy and may require harsh conditions. acs.org
However, these challenges also create opportunities for the development of novel synthetic methodologies. Recent years have seen the emergence of innovative strategies that could be applied to the synthesis of this compound. These include:
Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex molecules by combining three or more starting materials in a single step, often with high atom economy and efficiency. rsc.org The development of MCRs tailored for the synthesis of polysubstituted pyridines is a promising area of research. acs.org
C-H Activation: Direct functionalization of C-H bonds is a powerful tool for modifying existing pyridine rings, potentially offering more direct and efficient routes to desired substitution patterns. acs.org
Metal-Free Annulation Strategies: The development of metal-free cyclization reactions provides an alternative to traditional transition-metal-catalyzed methods, often with the benefits of milder reaction conditions and broader functional group tolerance. mdpi.com
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields and purity, which is particularly beneficial for multi-step syntheses.
Prospective Avenues for Derivatization and Functionalization
The presence of both a chloro and an iodo substituent on the pyridine ring of this compound offers a rich platform for further chemical modification. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization.
Cross-Coupling Reactions: The iodo group at the 5-position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, enabling the synthesis of diverse libraries of compounds for biological screening.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols. nih.govnih.gov
Functionalization of the Methyl Group: The methyl group at the 2-position can also be a site for further derivatization, for instance, through radical halogenation followed by substitution.
The ability to selectively modify the molecule at three different positions opens up vast possibilities for creating novel molecular architectures with tailored properties. mdpi.comlibretexts.org
Computational Chemistry's Role in Guiding Future Research
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research.
Predicting Reactivity and Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov This can help in designing synthetic routes with improved regioselectivity.
Understanding Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates of potential reactions, providing insights into the reaction mechanism and helping to optimize reaction conditions. acs.org
Screening for Biological Activity: Molecular docking and other computational methods can be used to predict the binding affinity of derivatives of this compound to biological targets, such as enzymes and receptors. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. nih.gov
Predicting Physicochemical Properties: Computational models can estimate key physicochemical properties, such as solubility and permeability, which are crucial for drug development. nih.gov
By providing a deeper understanding of the molecule's behavior at a molecular level, computational chemistry can significantly accelerate the pace of research and discovery. mdpi.com
Potential for Novel Academic Discoveries and Synthetic Methodologies
The exploration of the chemistry of this compound and related polysubstituted pyridines holds significant potential for new academic discoveries and the development of innovative synthetic methodologies.
The unique substitution pattern of this molecule could lead to the discovery of unexpected reactivity and the development of novel transformations. For instance, the interplay between the electronic effects of the chloro, iodo, and methyl groups could give rise to unusual reactivity in cycloaddition or rearrangement reactions.
Furthermore, the pursuit of more efficient and sustainable methods for the synthesis of this and similar compounds will continue to drive innovation in synthetic organic chemistry. numberanalytics.com This could include the development of new catalysts, the exploration of novel reaction pathways, and the application of enabling technologies like flow chemistry and machine learning for reaction optimization. rsc.org The synthesis of such highly functionalized heterocyclic building blocks is essential for advancing fields ranging from medicinal chemistry to materials science. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
